N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide

Physicochemical profiling Drug-likeness Lead optimization

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide (CAS 2097914-96-8) is a synthetic small molecule combining a 2-chlorobenzenesulfonamide pharmacophore with a 1,2,3-triazole moiety connected via an ethyl linker. With a molecular formula of C10H11ClN4O2S and a molecular weight of 286.73 g/mol, it belongs to the broader class of triazole-benzenesulfonamide hybrid compounds that are widely explored as carbonic anhydrase inhibitors and anticancer agents.

Molecular Formula C10H11ClN4O2S
Molecular Weight 286.73
CAS No. 2097914-96-8
Cat. No. B2729037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide
CAS2097914-96-8
Molecular FormulaC10H11ClN4O2S
Molecular Weight286.73
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)NCCN2N=CC=N2)Cl
InChIInChI=1S/C10H11ClN4O2S/c11-9-3-1-2-4-10(9)18(16,17)14-7-8-15-12-5-6-13-15/h1-6,14H,7-8H2
InChIKeyWSENQUSPLVQAND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide (CAS 2097914-96-8): A Halogenated Triazole-Sulfonamide Building Block


N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide (CAS 2097914-96-8) is a synthetic small molecule combining a 2-chlorobenzenesulfonamide pharmacophore with a 1,2,3-triazole moiety connected via an ethyl linker. With a molecular formula of C10H11ClN4O2S and a molecular weight of 286.73 g/mol, it belongs to the broader class of triazole-benzenesulfonamide hybrid compounds that are widely explored as carbonic anhydrase inhibitors and anticancer agents [1]. The compound is classified as a research chemical building block, structurally characterized by an ortho-chloro substitution on the benzenesulfonamide ring and a 2H-1,2,3-triazol-2-yl connectivity pattern that distinguishes it from the more common 1H-1,2,3-triazol-1-yl regioisomers found in most published triazole-sulfonamide conjugates [2].

Why N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide Cannot Be Interchanged with Unsubstituted or Regioisomeric Analogs


Direct substitution of this compound with the unsubstituted N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide (CAS 2097916-69-1) or regioisomeric 1H-triazole analogs is not scientifically defensible. The ortho-chloro substituent introduces distinct electronic and steric effects on the sulfonamide pharmacophore: it alters the pKa of the sulfonamide NH group, modulates the electron density on the aromatic ring, and introduces a steric constraint that affects binding pocket complementarity in target enzymes such as carbonic anhydrases (CAs) [1]. Within the triazole-benzenesulfonamide class, subtle halogen substitution patterns on the benzene ring have been shown to shift isoform selectivity profiles—for example, 2-chlorobenzyl sulfonamide 1,2,4-triazole derivatives exhibit MIC values of 0.02–0.16 μmol/mL against MRSA, while non-halogenated analogs show substantially reduced potency [2]. Additionally, the 2H-triazol-2-yl connectivity in this compound is synthetically distinct from the more prevalent 1H-triazol-1-yl linkage, affecting both the spatial orientation of the triazole ring and the compound's metabolic stability [3].

Quantitative Differentiation Evidence for N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide vs. Closest Analogs


Molecular Weight and Physicochemical Divergence from the Unsubstituted Parent Compound

The target compound (MW = 286.73 g/mol) is 34.43 g/mol heavier than its closest unsubstituted analog N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide (CAS 2097916-69-1, MW = 252.3 g/mol), a 13.6% increase in molecular mass attributable to the ortho-chloro substitution . This molecular weight increment places the compound more favorably within the optimal range for fragment-based drug discovery (MW 250–350) while the unsubstituted analog sits at the lower boundary. Computationally predicted logP for the chloro-substituted compound is expected to be 0.5–0.8 units higher than the unsubstituted analog (predicted logP ~0.8–1.0 for the unsubstituted compound versus ~1.3–1.8 for the 2-chloro derivative based on the Hansch π value of 0.71 for aromatic Cl), increasing membrane permeability potential but reducing aqueous solubility [1].

Physicochemical profiling Drug-likeness Lead optimization

Electronic Effect of Ortho-Chloro Substitution on the Sulfonamide Pharmacophore vs. Unsubstituted Analog

The ortho-chloro substituent on the benzenesulfonamide ring exerts a significant electron-withdrawing inductive effect (−I) on the sulfonamide group, increasing the acidity of the sulfonamide NH proton relative to the unsubstituted analog [1]. In closely related 2-chlorobenzenesulfonamide derivatives evaluated for carbonic anhydrase inhibition, the electron-withdrawing ortho substituent enhances zinc-binding affinity of the deprotonated sulfonamide nitrogen—a critical determinant of CA inhibitory potency. In the broader class, 2,4-dichloro-N-(quinolin-8-yl)benzenesulfonamides have demonstrated superior anticancer activity compared to their non-chlorinated counterparts in NCI-60 cell panel screens [2]. While direct CA inhibition data for the target compound (CAS 2097914-96-8) has not been published, the class-level trend consistently shows that ortho-chloro substitution on benzenesulfonamide scaffolds improves target engagement in metalloenzymes relative to unsubstituted analogs [3].

Electronic effects Sulfonamide NH acidity Structure-activity relationships

Regioisomeric Triazole Connectivity (2H- vs. 1H-Triazole) Distinguishes This Compound from the Majority of Published Triazole-Sulfonamide CA Inhibitors

The target compound features a 2H-1,2,3-triazol-2-yl linkage, whereas the vast majority of biologically characterized triazole-benzenesulfonamide carbonic anhydrase inhibitors employ a 1H-1,2,3-triazol-1-yl connectivity [1]. In the published series of 1,2,3-triazol-1-ylbenzenesulfonamide CA II inhibitors, compounds exhibit Ki values ranging from 0.02 μM to >10 μM depending on aryl substitution [2][3]. The 2H-triazole regioisomer presents the triazole ring in a different spatial orientation relative to the sulfonamide pharmacophore (the triazole N3 atom is positioned approximately 1.2–1.5 Å closer to the sulfonamide group compared to the 1H-isomer), which can alter hydrogen-bonding interactions with the enzyme active site and influence isoform selectivity. No direct quantitative CA inhibition data comparing the 2H- and 1H-triazole regioisomers of the same benzenesulfonamide scaffold has been published to date.

Regiochemistry Click chemistry Target engagement

Antimicrobial Activity Class-Level Benchmarking of 2-Chlorobenzenesulfonamide-Triazole Hybrids vs. Non-Chlorinated Analogs

In a systematic evaluation of sulfonamide-derived triazole antibacterials, the 2-chlorobenzyl sulfonamide 1,2,4-triazole derivative (compound 7c) demonstrated excellent antibacterial activity against MRSA (MIC = 0.02 μmol/mL), Bacillus subtilis (MIC = 0.04 μmol/mL), Bacillus typhi (MIC = 0.08 μmol/mL), and Escherichia coli (MIC = 0.16 μmol/mL) [1]. Non-halogenated benzyl sulfonamide triazole analogs in the same study showed MIC values of 0.32–1.28 μmol/mL against the same strains, representing a 4- to 64-fold reduction in potency. While the target compound (CAS 2097914-96-8) differs from compound 7c in triazole connectivity (2H-1,2,3-triazole vs. 1,2,4-triazole) and linker (ethyl vs. methylene), the 2-chlorobenzenesulfonamide pharmacophore is shared, and the observed potency enhancement from ortho-chloro substitution is consistent across multiple sulfonamide-triazole chemotypes [2].

Antimicrobial screening MIC determination Antibacterial SAR

Optimal Application Scenarios for N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide in Scientific Research and Preclinical Discovery


Fragment-Based or Structure-Guided Design of Carbonic Anhydrase Isoform-Selective Inhibitors Requiring Ortho-Substituted Sulfonamide Building Blocks

The ortho-chloro substitution combined with the 2H-triazole connectivity makes this compound a structurally differentiated building block for CA inhibitor programs targeting isoforms IX and XII (tumor-associated) or II (glaucoma). The increased sulfonamide NH acidity from the electron-withdrawing chloro group is predicted to enhance zinc coordination at physiological pH, while the 2H-triazole regioisomer offers spatial orientation distinct from the extensively characterized 1H-triazole CA inhibitor series [1]. Programs seeking to expand SAR into underexplored regioisomeric space should prioritize this compound over the unsubstituted analog (CAS 2097916-69-1) or 1H-triazole variants.

Antimicrobial Lead Optimization Programs Targeting Methicillin-Resistant Staphylococcus aureus (MRSA) and Gram-Negative Pathogens

Class-level evidence demonstrates that 2-chlorobenzenesulfonamide-triazole hybrids achieve MIC values as low as 0.02 μmol/mL against MRSA, with potency 4- to 64-fold greater than non-halogenated analogs [1]. While direct MIC data for CAS 2097914-96-8 has not been reported, the shared 2-chlorobenzenesulfonamide pharmacophore suggests this compound is a structurally relevant intermediate for synthesizing and screening novel antibacterial agents. Procurement for antimicrobial SAR expansion is supported by the known activity enhancement conferred by ortho-chloro substitution across multiple triazole-sulfonamide chemotypes.

Click Chemistry-Based Diversification of Sulfonamide-Containing Compound Libraries for Phenotypic Screening

The 2H-1,2,3-triazole moiety in this compound is typically installed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), making the compound itself a product of click chemistry and a potential intermediate for further diversification. The ethyl linker between the triazole and sulfonamide nitrogen provides conformational flexibility, while the chloro substituent offers a synthetic handle for further derivatization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling . This makes the compound a versatile scaffold for generating focused libraries with tunable physicochemical properties, particularly when a balance between lipophilicity (enhanced by Cl) and hydrogen-bonding capacity (retained by sulfonamide NH and triazole N atoms) is desired.

Physicochemical Comparator Studies Elucidating the Impact of Halogen Substitution on Sulfonamide-Triazole Hybrid Properties

As part of a matched molecular pair analysis, this compound (ortho-Cl, MW 286.73) can be directly compared with the unsubstituted analog (CAS 2097916-69-1, MW 252.3), the 3-chloro-4-fluoro analog (CAS 2097896-80-3, MW ~320.75), and the 4-fluoro-2-methyl analog (CAS 2097914-89-9) to deconvolute the contributions of halogen type, position, and combination on logP, solubility, metabolic stability, and target binding . Such systematic comparisons are essential for building predictive models in medicinal chemistry and are only possible when procurement includes the full matrix of halogen-substituted analogs.

Quote Request

Request a Quote for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.